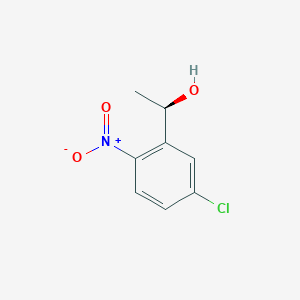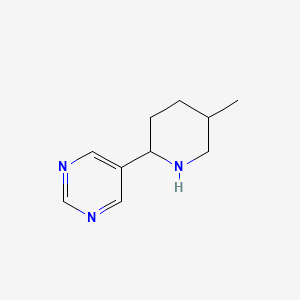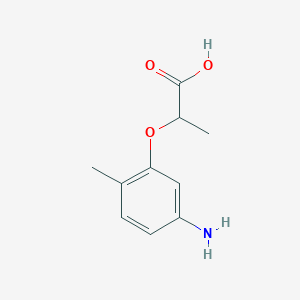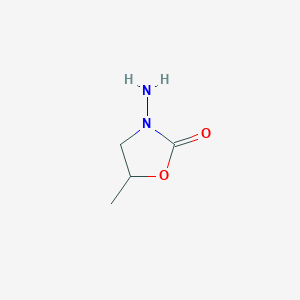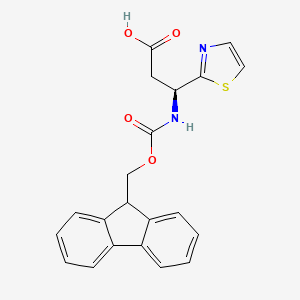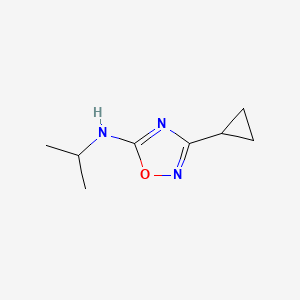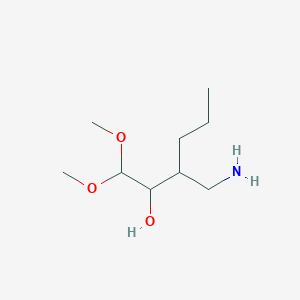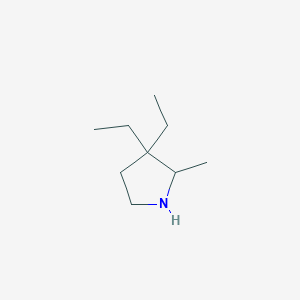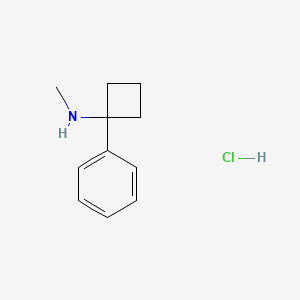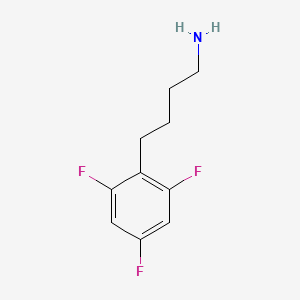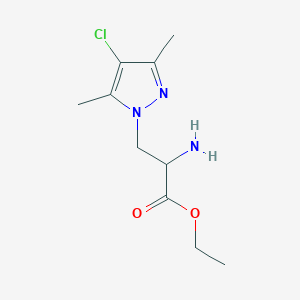
Ethyl 2-amino-3-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-3-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)propanoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of an ethyl ester group, an amino group, and a chloro-substituted pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)propanoate typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with ethyl 2-bromo-3-aminopropanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the pyrazole attacks the bromo group of the ethyl ester, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-amino-3-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Dechlorinated derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-3-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of ethyl 2-amino-3-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its binding affinity and selectivity towards target proteins. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-amino-3-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)propanoate can be compared with other pyrazole derivatives, such as:
Ethyl 2-amino-3-(4-methyl-1h-pyrazol-1-yl)propanoate: Lacks the chloro substitution, resulting in different chemical reactivity and biological activity.
Ethyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)propanoate: Lacks the dimethyl substitution, affecting its steric and electronic properties.
Ethyl 2-amino-3-(4-chloro-3,5-dimethyl-1h-imidazol-1-yl)propanoate: Contains an imidazole ring instead of a pyrazole ring, leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C10H16ClN3O2 |
|---|---|
Molekulargewicht |
245.70 g/mol |
IUPAC-Name |
ethyl 2-amino-3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C10H16ClN3O2/c1-4-16-10(15)8(12)5-14-7(3)9(11)6(2)13-14/h8H,4-5,12H2,1-3H3 |
InChI-Schlüssel |
QGTPOPXPGHEGFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CN1C(=C(C(=N1)C)Cl)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


